molecular formula C16H11Cl2N3O B2818643 2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide CAS No. 681443-85-6

2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide

Cat. No.: B2818643
CAS No.: 681443-85-6
M. Wt: 332.18
InChI Key: UWOZJUDNSLCWBS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 3,4-dichloroaniline with quinoline-4-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk custom synthesis to meet the demand for research purposes .

Chemical Reactions Analysis

2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as DNA gyrase. By inhibiting this enzyme, the compound can interfere with bacterial DNA replication, leading to its antimicrobial effects. The specific pathways involved in this inhibition are still under investigation.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide can be compared with other quinoline derivatives, such as:

    2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid: Similar in structure but lacks the hydrazide group.

    2-(3,4-Dichlorophenyl)quinoline-4-amine: Contains an amine group instead of a hydrazide group.

The uniqueness of this compound lies in its specific hydrazide functional group, which imparts distinct chemical properties and biological activities .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-12-6-5-9(7-13(12)18)15-8-11(16(22)21-19)10-3-1-2-4-14(10)20-15/h1-8H,19H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOZJUDNSLCWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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